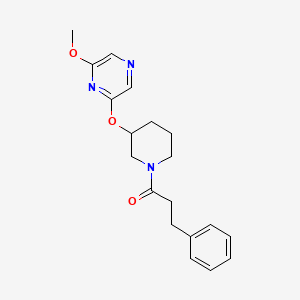

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one typically involves multi-step organic reactions. Common starting materials might include 6-methoxypyrazine, piperidine, and benzaldehyde derivatives. The process often involves:

Condensation Reactions: : Combining 6-methoxypyrazine with piperidine under controlled temperature and pressure conditions to form an intermediate product.

Nucleophilic Substitution: : Introducing the phenylpropanone moiety to the intermediate under basic or acidic conditions.

Purification: : Using techniques like recrystallization, chromatography, or distillation to purify the final product.

Industrial Production Methods

Scaling up the production might involve:

Batch Processing: : Optimizing conditions in reactors to produce larger quantities.

Continuous Flow Chemistry: : Streamlining the synthesis process to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

Oxidation: : Introducing oxidizing agents to convert the compound into different oxidation states.

Reduction: : Using reducing agents to modify the structure, potentially leading to new derivatives.

Substitution: : Reacting with nucleophiles or electrophiles to replace specific atoms or groups in the compound.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄) in acidic or neutral media.

Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogenation over palladium (Pd) catalysts.

Substitution: : Halogens, nitrates, and other electrophilic agents under controlled temperatures.

Major Products

Oxidation Products: : Possible formation of carboxylic acids or ketones.

Reduction Products: : Formation of alcohols or hydrocarbons.

Substitution Products: : Derivatives with varying functional groups depending on the substituent introduced.

Aplicaciones Científicas De Investigación

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one has diverse research applications, including:

Chemistry: : Studying reaction mechanisms, synthesis of novel compounds, and catalytic properties.

Biology: : Investigating interactions with biological molecules and potential therapeutic effects.

Medicine: : Exploring pharmacological activities and drug development prospects.

Industry: : Utilizing its chemical properties for materials science, including the development of novel materials.

Mecanismo De Acción

The compound's mechanism of action can be understood by:

Molecular Targets: : It might interact with specific enzymes, receptors, or nucleic acids.

Pathways Involved: : Participating in metabolic or signaling pathways, influencing biological processes.

Comparación Con Compuestos Similares

When compared with structurally similar compounds, such as:

1-(3-((6-Chloropyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one

1-(3-((6-Methoxyphenyl)oxy)piperidin-1-yl)-3-phenylpropan-1-one

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one: stands out due to its unique combination of a pyrazine ring with methoxy substitution, piperidine ring, and phenylpropanone moiety. This unique structure might offer distinctive chemical reactivity and biological interactions.

Unique Characteristics

Pyrazine Ring: : Offering a distinct interaction profile.

Methoxy Substitution: : Influencing solubility and reactivity.

Piperidine Ring: : Providing structural stability and flexibility.

Feel free to ask more about any specific aspect or other compounds!

Actividad Biológica

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The presence of a methoxy group, a pyrazine moiety, and a piperidine ring suggests potential interactions with various biological targets, which could include enzymes and receptors involved in neurological and metabolic pathways. This article aims to provide a detailed overview of the biological activity of this compound, including synthesis methods, biological evaluations, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

This structure is characterized by:

- A methoxy group that may enhance bioactivity.

- A pyrazine moiety that could influence receptor binding or enzyme inhibition.

- A piperidine ring , which is often associated with various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Preparation of intermediates such as 6-methoxypyrazine and piperidine derivatives.

- Coupling reactions involving nucleophilic substitution or condensation reactions under controlled conditions to form the final product.

Antiviral Activity

Research indicates that compounds structurally related to this compound may exhibit significant antiviral activity. For instance, derivatives containing similar piperidine structures have been tested against various viruses, including HIV and Herpes Simplex Virus (HSV). In vitro studies have shown moderate protection against CVB-2 and HSV-1, suggesting potential applications in antiviral drug development .

Antimicrobial Properties

The compound's structural components suggest potential antibacterial and antifungal properties. In studies evaluating related piperidine derivatives, compounds demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus niger. This highlights the importance of further exploring the antimicrobial potential of this compound .

Neuropharmacological Effects

Given the presence of the piperidine ring, there is potential for neuropharmacological activity. Compounds with similar structures have been investigated for their neuroleptic properties. Studies have shown that certain derivatives can modulate neurotransmitter systems, potentially leading to applications in treating psychiatric disorders .

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of biological pathways relevant to its therapeutic effects. Understanding these mechanisms is crucial for optimizing its pharmacological profile and therapeutic efficacy .

Case Studies

A selection of case studies highlights the biological activity of related compounds:

Propiedades

IUPAC Name |

1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-24-17-12-20-13-18(21-17)25-16-8-5-11-22(14-16)19(23)10-9-15-6-3-2-4-7-15/h2-4,6-7,12-13,16H,5,8-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHPBNMESVOQAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.